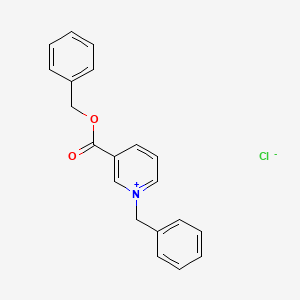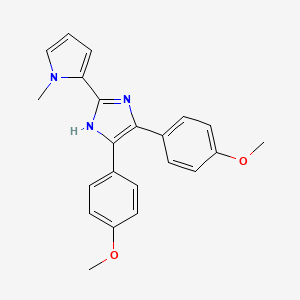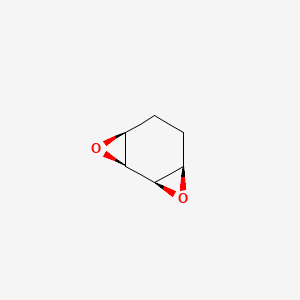
1,2,3,4-Diepoxycyclohexane, cis-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3,4-Diepoxycyclohexane, cis- is an organic compound with the molecular formula C6H8O2 It is a cyclohexane derivative where two epoxide groups are attached to the 1,2 and 3,4 positions in a cis configuration
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2,3,4-Diepoxycyclohexane, cis- can be synthesized through several methods:
Epoxidation of Cyclohexene: One common method involves the epoxidation of cyclohexene using peracids such as meta-chloroperoxybenzoic acid (mCPBA) under controlled conditions. The reaction typically proceeds at room temperature and yields the cis-diepoxide due to the stereospecific nature of the epoxidation process.
Dihydroxylation and Subsequent Epoxidation: Another method involves the dihydroxylation of cyclohexene to form cis-1,2,3,4-tetrahydroxycyclohexane, followed by epoxidation using reagents like dimethyldioxirane (DMDO) or other peroxides.
Industrial Production Methods
Industrial production of 1,2,3,4-diepoxycyclohexane, cis- typically involves large-scale epoxidation processes using optimized reaction conditions to maximize yield and purity. The choice of catalyst, solvent, and temperature are crucial factors in the industrial synthesis to ensure cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions
1,2,3,4-Diepoxycyclohexane, cis- undergoes various chemical reactions, including:
Nucleophilic Substitution: The epoxide rings are highly reactive towards nucleophiles. Common nucleophiles such as amines, alcohols, and thiols can open the epoxide rings, leading to the formation of diols, amino alcohols, and thioethers, respectively.
Reduction: The compound can be reduced using reagents like lithium aluminum hydride (LiAlH4) to yield cyclohexane derivatives with hydroxyl groups.
Oxidation: Further oxidation of the epoxide rings can lead to the formation of diketones or other oxidized products, depending on the conditions and reagents used.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3), potassium hydroxide (KOH), and various amines are commonly used under mild to moderate temperatures.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic or basic conditions.
Major Products
Diols: Formed from nucleophilic ring-opening reactions.
Amino Alcohols: Resulting from reactions with amines.
Thioethers: Produced by reactions with thiols.
Diketones: From oxidative cleavage of the epoxide rings.
Scientific Research Applications
1,2,3,4-Diepoxycyclohexane, cis- has several applications in scientific research:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Polymer Chemistry: The compound is used in the preparation of epoxy resins and other polymeric materials with enhanced mechanical and thermal properties.
Biological Studies: It is employed in studies related to enzyme mechanisms and the development of enzyme inhibitors.
Material Science: The compound’s unique structure makes it useful in the development of advanced materials with specific properties, such as adhesives and coatings.
Mechanism of Action
The mechanism of action of 1,2,3,4-diepoxycyclohexane, cis- involves the reactivity of its epoxide rings. The epoxide groups are electrophilic and can react with nucleophiles, leading to ring-opening reactions. These reactions are often catalyzed by acids or bases, which facilitate the nucleophilic attack on the epoxide carbon, resulting in the formation of various products depending on the nucleophile used.
Comparison with Similar Compounds
Similar Compounds
1,2-Diepoxycyclohexane: Lacks the additional epoxide ring at the 3,4 positions, making it less reactive in certain contexts.
1,2,3,4-Tetrahydroxycyclohexane: The hydroxyl groups make it more hydrophilic and less reactive towards nucleophiles compared to the diepoxide.
Cyclohexene Oxide: Contains only one epoxide ring, leading to different reactivity and applications.
Uniqueness
1,2,3,4-Diepoxycyclohexane, cis- is unique due to the presence of two epoxide rings in a cis configuration, which imparts distinct chemical reactivity and physical properties. This dual epoxide structure allows for a broader range of chemical transformations and applications compared to similar compounds with fewer or differently positioned epoxide groups.
Properties
CAS No. |
74643-89-3 |
|---|---|
Molecular Formula |
C6H8O2 |
Molecular Weight |
112.13 g/mol |
IUPAC Name |
(1S,2R,4R,7S)-3,8-dioxatricyclo[5.1.0.02,4]octane |
InChI |
InChI=1S/C6H8O2/c1-2-4-6(8-4)5-3(1)7-5/h3-6H,1-2H2/t3-,4+,5-,6+ |
InChI Key |
APXNRLPBXNJAGG-FBXFSONDSA-N |
Isomeric SMILES |
C1C[C@H]2[C@H](O2)[C@H]3[C@@H]1O3 |
Canonical SMILES |
C1CC2C(O2)C3C1O3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


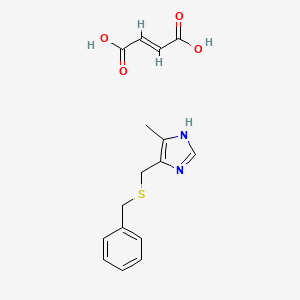


![1-azabicyclo[2.2.2]octan-3-yl 2,2-diphenylpentanoate](/img/structure/B12764984.png)


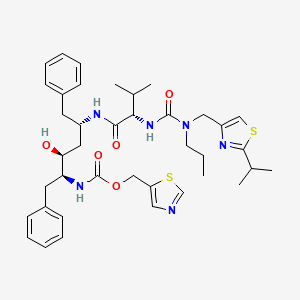
![6-(4-chlorophenyl)-14-methyl-2-thia-4,5,7,8,18-pentazatetracyclo[8.8.0.03,7.012,17]octadeca-1(10),3,5,8,11,13,15,17-octaene](/img/structure/B12765022.png)
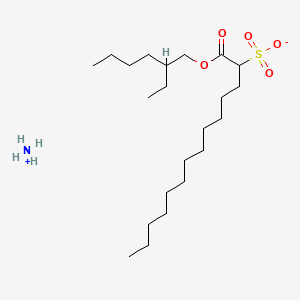
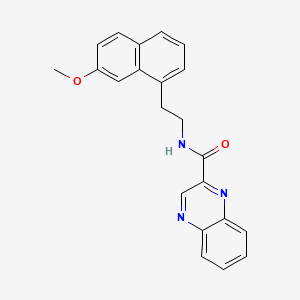
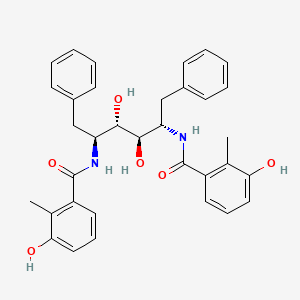
![3,5-difluoro-N-[(2S,3R)-2-(pyridin-3-ylmethyl)-1-azabicyclo[2.2.2]octan-3-yl]benzamide;hydrochloride](/img/structure/B12765064.png)
